molecular formula C22H35BN2O2 B1442691 Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1247001-29-1

Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No. B1442691
M. Wt: 370.3 g/mol
InChI Key: ZSSSCGRMCICPAG-UHFFFAOYSA-N
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Description

“Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-” is a chemical compound . It is an analogue of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity . It has potential use as Positron Emission Tomography Radiotracers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 435.4±35.0 °C, a predicted density of 1.04±0.1 g/cm3, and a predicted acidity coefficient (pKa) of 7.99±0.10 .

Scientific Research Applications

Synthesis and Molecular Structure

Piperazine derivatives have been synthesized and studied for their molecular structure and interactions. For example, Spencer et al. (2002) synthesized 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which were evaluated for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Therapeutic and Diagnostic Applications

Some piperazine derivatives are explored for therapeutic and diagnostic applications in oncology. Abate et al. (2011) discussed analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)propyl]piperazine (PB28), which were modified to reduce lipophilicity for potential use as positron emission tomography radiotracers (Abate et al., 2011).

Antagonist Activity

Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a piperazine group and tested them for 5-HT2 and alpha 1 receptor antagonist activity (Watanabe et al., 1992).

Antimicrobial and Anticancer Activities

Rajkumar et al. (2014) synthesized piperazine derivatives and screened them for their in vitro antimicrobial activities, finding that some compounds showed excellent antibacterial and antifungal activities (Rajkumar et al., 2014).

Potential In Vivo Applications

Kassiou et al. (2005) studied the in vivo evaluation of a PET radioligand based on a cyclohexyl piperazine derivative, highlighting its potential for studying sigma-2 receptors in the brain using PET (Kassiou et al., 2005).

Antifungal Activity

Wieczorek et al. (2014) investigated 3-Piperazine-bis(benzoxaborole) for its antifungal activity against several filamentous fungi, showing higher inhibitory activity than standard antibiotics (Wieczorek et al., 2014).

properties

IUPAC Name

1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BN2O2/c1-21(2)22(3,4)27-23(26-21)18-10-12-20(13-11-18)25-16-14-24(15-17-25)19-8-6-5-7-9-19/h10-13,19H,5-9,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSSCGRMCICPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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